1-Methoxyhexane

Catalog No.
S579837
CAS No.
4747-07-3
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxyhexane

CAS Number

4747-07-3

Product Name

1-Methoxyhexane

IUPAC Name

1-methoxyhexane

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-3-4-5-6-7-8-2/h3-7H2,1-2H3

InChI Key

ICBJCVRQDSQPGI-UHFFFAOYSA-N

SMILES

CCCCCCOC

Solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Synonyms

1-methoxyhexane, hexyl methyl ether, methyl hexyl ether

Canonical SMILES

CCCCCCOC

As a Reference Compound:

1-Methoxyhexane finds use as a reference compound in various scientific research applications. Due to its well-defined chemical structure and properties, it serves as a standard for comparison in analytical techniques like gas chromatography []. Its specific retention time and behavior on chromatographic columns allow researchers to identify and quantify other unknown compounds present in a sample [].

Solvent and Extraction Applications:

1-Methoxyhexane possesses properties that make it suitable for use as a solvent in certain scientific research settings. Its non-polar nature allows it to dissolve other non-polar compounds effectively []. This characteristic makes it useful in extracting specific components from complex mixtures, particularly in fields like environmental science and natural product research [].

1-Methoxyhexane, also known as hexyl methyl ether, is an organic compound with the molecular formula C7H16OC_7H_{16}O and a CAS registry number of 4747-07-3. It belongs to the class of dialkyl ethers and features a methoxy group attached to a hexane backbone. The compound is characterized by its non-polar nature, making it an effective solvent for various non-polar substances. Its structural formula can be represented as CH3(CH2)5OCH3CH_3(CH_2)_5OCH_3, indicating the presence of a six-carbon alkyl chain linked to a methoxy group.

  • No significant research has been documented regarding a specific mechanism of action for 1-methoxyhexane in biological systems.
  • Limited information exists on the safety profile of 1-methoxyhexane. However, as with most organic solvents, it is likely flammable and may have some degree of toxicity. Standard laboratory safety protocols for handling organic solvents should be followed when working with this compound [].
, including:

  • Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate to yield hexanoic acid and methanol:
    CH3(CH2)5OCH3+[O]CH3(CH2)5COOH+CH3OHCH_3(CH_2)_5OCH_3+[O]\rightarrow CH_3(CH_2)_5COOH+CH_3OH
  • Nucleophilic Substitution: It reacts with alkyl halides in the presence of a base to form ethers, showcasing its utility in synthetic organic chemistry.

The biological activity of 1-methoxyhexane has been assessed through various studies. Notably, it has been evaluated for genotoxicity using assays such as the BlueScreen assay. While some studies indicate potential cytotoxic effects, there is insufficient evidence to classify it as mutagenic or clastogenic under standard conditions . Its structural similarity to other compounds allows for read-across assessments in toxicological evaluations.

1-Methoxyhexane can be synthesized through several methods:

  • Alkylation Reaction: The reaction of hexanol with methyl iodide in the presence of a base can produce 1-methoxyhexane.
    C6H13OH+CH3IBaseC6H13OCH3+HIC_6H_{13}OH+CH_3I\xrightarrow{\text{Base}}C_6H_{13}OCH_3+HI
  • Etherification: This involves reacting hexyl bromide with methanol under basic conditions:
    CH3OH+C6H13BrBaseCH3OC6H13+HBrCH_3OH+C_6H_{13}Br\xrightarrow{\text{Base}}CH_3OC_6H_{13}+HBr

1-Methoxyhexane has diverse applications in various fields:

  • Solvent in Analytical Chemistry: Due to its non-polar characteristics, it serves as a solvent in gas chromatography and other analytical techniques, aiding in the extraction and analysis of non-polar compounds.
  • Reference Compound: It is often used as a reference compound in scientific research due to its well-defined properties.
  • Extraction Medium: Its ability to dissolve non-polar substances makes it useful in environmental science and natural product research for extracting specific components from complex mixtures.

Studies on the interaction of 1-methoxyhexane with biological systems have focused on its potential toxicity and metabolic pathways. The compound's interactions with cellular systems indicate that while it may exhibit some cytotoxicity, it lacks significant mutagenic properties under standard testing conditions . Further research is needed to elucidate its complete biological profile.

1-Methoxyhexane shares similarities with several other compounds within the ether category. Here are some comparable compounds:

Compound NameMolecular FormulaMolecular WeightNotable Properties
1-MethoxybutaneC5H12OC_5H_{12}O88.15 g/molShorter alkyl chain; less hydrophobic than 1-methoxyhexane.
1-MethoxyoctaneC9H20OC_9H_{20}O144.25 g/molLonger alkyl chain; higher boiling point and hydrophobicity.
Decyl methyl etherC11H24OC_{11}H_{24}O172.31 g/molGreater solubility; potential for increased bioavailability compared to 1-methoxyhexane .

Uniqueness of 1-Methoxyhexane

1-Methoxyhexane is unique due to its optimal balance between hydrophobicity and solubility, making it particularly effective in extracting non-polar compounds while maintaining a manageable molecular weight for various applications in chemical synthesis and analysis. Its specific retention time in chromatographic methods further distinguishes it from similar ethers, providing reliable benchmarks for comparative studies .

1-Methoxyhexane, also known as hexyl methyl ether, is an organic compound with the molecular formula C7H16O [2]. The structure consists of a hexane backbone with a methoxy group attached to the first carbon atom, forming an ether functional group . This compound belongs to the class of dialkyl ethers, characterized by an oxygen atom connected to two alkyl groups .

The molecular structure of 1-methoxyhexane features a linear hexyl chain with a methoxy group (-OCH3) at one end . The carbon-oxygen-carbon bond angle in this ether is approximately 110-112°, which is typical for ether compounds and results from the sp3 hybridization of the oxygen atom [15]. The oxygen-carbon bond length is approximately 1.41-1.43 Å, which is shorter than typical carbon-carbon single bonds due to the higher electronegativity of oxygen [15].

Conformational analysis of 1-methoxyhexane reveals that the molecule preferentially adopts an extended anti conformation along the hexyl chain to minimize steric hindrance [13]. This conformation places adjacent carbon atoms at 180° dihedral angles to each other, creating the most energetically favorable arrangement [13]. The rotational barrier around the carbon-oxygen bond is approximately 3-4 kcal/mol, while the rotational barriers around carbon-carbon bonds in the hexyl chain are approximately 3-3.5 kcal/mol [13].

The molecule exhibits gauche interactions when adjacent groups form 60° dihedral angles, resulting in higher energy conformations due to steric repulsion [13]. Conversely, anti interactions occur when groups are positioned at 180° dihedral angles, creating energy minima in the conformational energy profile [13]. Unlike cyclic ethers, the anomeric effect has minimal influence on the conformational preferences of 1-methoxyhexane [13]. The molecule possesses a dipole moment of approximately 1.2-1.3 Debye, directed along the carbon-oxygen bond axis, which influences its intermolecular interactions and solubility properties [13].

Thermodynamic Properties (Boiling Point, Melting Point, Vapor Pressure)

The thermodynamic properties of 1-methoxyhexane are crucial for understanding its physical behavior under various conditions [10] [11]. The boiling point of 1-methoxyhexane is 399.2 K (126.05°C), which is relatively high compared to alkanes of similar molecular weight due to the presence of the polar ether group that enables dipole-dipole interactions [11]. The melting point is significantly lower at 190.88 K (-82.27°C), indicating that the molecule remains liquid over a wide temperature range [10].

The enthalpy of vaporization (ΔvapH°) for 1-methoxyhexane is 42.10 kJ/mol, while the enthalpy of vaporization at its boiling point (ΔvapH) is 34.93 kJ/mol [11]. These values reflect the energy required to convert the liquid to vapor phase, overcoming intermolecular forces [11]. The critical temperature (Tc) of 1-methoxyhexane is 546.34 K (273.19°C), above which the compound cannot exist in liquid form regardless of pressure [10]. The critical pressure (Pc) is 2749.78 kPa, representing the minimum pressure required to liquefy the compound at its critical temperature [10].

Additional thermodynamic parameters include the Gibbs free energy of formation (ΔfG°) at -96.94 kJ/mol, the enthalpy of formation (ΔfH° gas) at -320.03 kJ/mol, and the enthalpy of fusion (ΔfusH°) at 15.07 kJ/mol [10]. These values are essential for calculating equilibrium constants and predicting the spontaneity of reactions involving 1-methoxyhexane [10] [11].

Table 1: Thermodynamic Properties of 1-Methoxyhexane

PropertyValueSource
Molecular FormulaC7H16OPubChem, ChemSpider
Molecular Weight116.20 g/molPubChem, ChemSpider
Boiling Point399.2 K (126.05°C)NIST WebBook
Melting Point190.88 K (-82.27°C)Joback Calculated Property
Enthalpy of Vaporization (ΔvapH°)42.10 kJ/molNIST WebBook
Enthalpy of Vaporization at Boiling Point (ΔvapH)34.93 kJ/molNIST WebBook
Gibbs Free Energy of Formation (ΔfG°)-96.94 kJ/molJoback Calculated Property
Enthalpy of Formation (ΔfH° gas)-320.03 kJ/molJoback Calculated Property
Enthalpy of Fusion (ΔfusH°)15.07 kJ/molJoback Calculated Property
Critical Temperature (Tc)546.34 K (273.19°C)Joback Calculated Property
Critical Pressure (Pc)2749.78 kPaJoback Calculated Property

Spectroscopic Characteristics

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy provides valuable information about the functional groups present in 1-methoxyhexane [5] [16]. The IR spectrum of 1-methoxyhexane exhibits several characteristic absorption bands that can be used to identify its structural features [5]. Strong absorption bands in the region of 3000-2850 cm⁻¹ are attributed to carbon-hydrogen stretching vibrations in the alkyl groups of both the hexyl chain and the methoxy group [5]. These bands are typically strong and are a common feature in the spectra of alkanes and ethers [5] [16].

A medium intensity band at approximately 1470 cm⁻¹ corresponds to carbon-hydrogen bending vibrations in the methyl groups, while another band at 1383 cm⁻¹ is associated with methyl rocking vibrations [5]. These bands are useful for confirming the presence of methyl groups in the molecule [5]. The most diagnostic feature in the IR spectrum of 1-methoxyhexane is the strong characteristic band in the region of 1100-1050 cm⁻¹, which is attributed to the carbon-oxygen-carbon asymmetric stretching vibration of the ether functional group [5] [16].

The region from approximately 1300-900 cm⁻¹ is often referred to as the fingerprint region, where complex absorption patterns arise from interacting vibrational modes [5]. This region provides a unique spectral pattern that can be used to identify 1-methoxyhexane by comparison with reference spectra [5]. The absence of absorption bands in the 3600-3200 cm⁻¹ region confirms the absence of hydroxyl groups, distinguishing this ether from alcohols [5] [16].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Shifts

Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the molecular structure of 1-methoxyhexane by providing information about the chemical environment of hydrogen and carbon atoms [6] [17]. In the proton (¹H) NMR spectrum of 1-methoxyhexane, the methoxy group protons appear as a singlet at approximately 3.3 ppm due to the absence of neighboring protons [6]. The methylene protons adjacent to the oxygen atom (-OCH₂-) produce a triplet at around 3.4 ppm, with the splitting pattern resulting from coupling with the neighboring methylene group [6] [17].

The methylene protons in the hexyl chain (-CH₂-) generate complex multiplet signals in the range of 1.2-1.6 ppm, with the exact chemical shift depending on their position relative to the ether oxygen [6]. The terminal methyl group protons of the hexyl chain appear as a triplet at approximately 0.9 ppm due to coupling with the adjacent methylene group [6] [17].

In the carbon (¹³C) NMR spectrum, the carbon atom directly bonded to the oxygen (C-O) resonates at approximately 72-74 ppm, significantly downfield compared to alkyl carbons due to the deshielding effect of the electronegative oxygen atom [17]. The methoxy carbon typically appears at around 58-60 ppm, while the remaining carbon atoms in the hexyl chain produce signals between 14-35 ppm, with the terminal methyl carbon having the lowest chemical shift [17].

Mass Spectrometry (MS): Fragmentation Patterns and Isotopic Distribution

Mass spectrometry provides valuable information about the molecular weight and structural features of 1-methoxyhexane through analysis of its fragmentation pattern [8] [18]. The molecular ion (M⁺) of 1-methoxyhexane appears at m/z 116, corresponding to its molecular weight [8]. However, this peak is relatively weak due to the facile fragmentation of ethers under electron impact conditions [8] [18].

The fragmentation pattern of 1-methoxyhexane is characterized by several diagnostic peaks [8]. A prominent fragment at m/z 101 results from the loss of a methyl group (M⁺-CH₃), while another significant fragment at m/z 87 corresponds to the loss of an ethyl group (M⁺-C₂H₅) [8] [18]. One of the most characteristic fragments is the methoxy cation (CH₃O⁺) at m/z 31, which is commonly observed in the mass spectra of methyl ethers [8].

The fragmentation of 1-methoxyhexane follows typical patterns for ethers, including alpha cleavage at the carbon-carbon bond adjacent to the oxygen atom [18]. This process is favored due to the stabilization of the resulting carbocation by the adjacent oxygen atom through resonance [18]. The isotopic distribution in the mass spectrum primarily reflects the natural abundance of carbon-13 (approximately 1.1%), resulting in a small M+1 peak at m/z 117 with an intensity of about 7.7% relative to the molecular ion [8] [18].

Solubility and Partition Coefficients (LogP, LogD)

The solubility characteristics of 1-methoxyhexane are influenced by its molecular structure, which combines a polar ether group with a nonpolar hexyl chain [9] [10]. This amphiphilic nature affects its interactions with various solvents [9]. The octanol-water partition coefficient (LogP) of 1-methoxyhexane is 2.213, indicating that the compound is more soluble in lipophilic (fatty) environments than in aqueous media [10]. This moderate lipophilicity is due to the predominance of the nonpolar hexyl chain over the polar ether functionality [9] [10].

The water solubility of 1-methoxyhexane is relatively low, with a Log10 water solubility (log10WS) value of -1.84 [10]. This corresponds to a molar solubility of approximately 1.45 × 10⁻² mol/L in water at standard conditions [10]. The limited water solubility is attributed to the hydrophobic nature of the hexyl chain, which outweighs the hydrogen-bonding capability of the ether oxygen [9] [10].

For compounds like 1-methoxyhexane that do not contain ionizable groups, the LogD (distribution coefficient) value is essentially equivalent to the LogP value across the physiological pH range [9]. This is because the molecule remains in its neutral form regardless of pH, unlike compounds with acidic or basic functional groups that can exist in charged states under certain pH conditions [9].

Physical Description

Clear colourless liquid; pear, banana green tones upon dilution with sweet herbaceous lavender-like notes at higer concentration

XLogP3

2.4

Boiling Point

126.1 °C

Density

0.765-0.775

UNII

R99K6ANQ7T

GHS Hazard Statements

Aggregated GHS information provided by 1610 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (11.68%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (88.32%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

4747-07-3

Wikipedia

1-methoxyhexane

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Solvent

General Manufacturing Information

Hexane, 1-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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